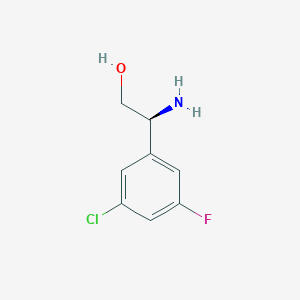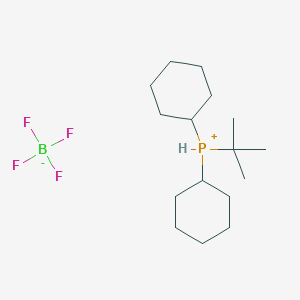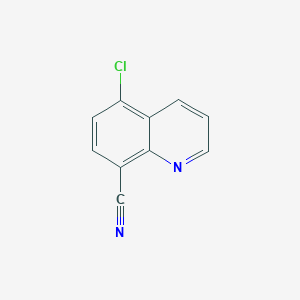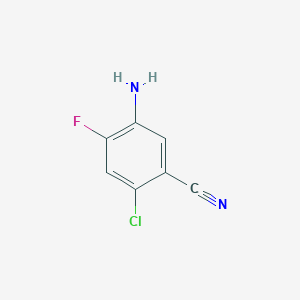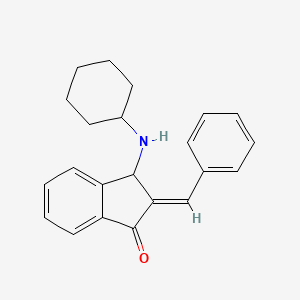
(E)-2-Benzylidene-3-(cyclohexylamino)-2,3-dihydro-1H-inden-1-one
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
BCI hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: BCI wird als Reagenz in verschiedenen chemischen Reaktionen und Studien zur Phosphatasehemmung verwendet.
Biologie: In der biologischen Forschung wird BCI verwendet, um die Rolle von DUSP-Enzymen in zellulären Prozessen zu untersuchen.
Medizin: BCI hat potenzielle therapeutische Anwendungen, insbesondere bei der Behandlung von Krankheiten, bei denen DUSP-Enzyme eine entscheidende Rolle spielen.
Industrie: BCI wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
Wirkmechanismus
BCI übt seine Wirkungen aus, indem es Dual-Spezifitäts-Phosphatasen (DUSPs), insbesondere DUSP6 und DUSP1, hemmt . Diese Enzyme sind an der Regulation von zellulären Signalwegen beteiligt. Durch die Hemmung dieser Enzyme kann BCI verschiedene zelluläre Prozesse modulieren, darunter Zellwachstum, -differenzierung und -apoptose.
Wirkmechanismus
Target of Action
BCI is an allosteric inhibitor of Dual Specificity Phosphatases (DUSPs) . DUSPs are key players in cell growth, survival, and death, and have essential roles in tumor initiation, malignant progression, and therapy resistance .
Mode of Action
BCI interacts with its targets, DUSP1 and DUSP6, inhibiting their activity . This inhibition leads to changes in the phosphorylation status of Mitogen-Activated Protein Kinases (MAPKs), which are regulated by DUSPs . The inhibition of DUSP6 by BCI can lead to the activation of the Extracellular signal-Regulated Kinases (ERK1/2), which are part of the MAPK pathway .
Biochemical Pathways
The primary biochemical pathway affected by BCI is the MAPK signaling pathway . DUSP6, one of BCI’s targets, is a negative regulator of MAPK kinases . By inhibiting DUSP6, BCI can enhance the activity of the MAPK pathway, affecting numerous cellular processes such as proliferation, differentiation, and survival .
Result of Action
BCI exhibits strong cytotoxicity on various cancer cells . It induces antitumor effects associated with cell cycle arrest and induction of apoptosis . BCI also affects the viability of cancer cells, leading to cellular morphological changes and the production of reactive oxygen species .
Biochemische Analyse
Biochemical Properties
(E)-2-Benzylidene-3-(cyclohexylamino)-2,3-dihydro-1H-inden-1-one plays a crucial role in biochemical reactions by inhibiting specific enzymes and proteins. It is known to interact with dual-specificity phosphatases DUSP1 and DUSP6, which are key regulators of the MAPK signaling pathway . By inhibiting these phosphatases, this compound prevents the dephosphorylation of MAPKs, leading to sustained activation of these kinases. This interaction is essential for studying the regulation of cell growth, differentiation, and apoptosis.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In non-small cell lung cancer cell lines, such as NCI-H1299, A549, and NCI-H460, this compound has been shown to inhibit cell viability in a dose-dependent manner . It induces apoptosis through the intrinsic pathway by enhancing the expression of pro-apoptotic proteins like Bax and promoting the release of cytochrome c from mitochondria into the cytosol . Additionally, this compound downregulates anti-apoptotic proteins such as Bcl-2, further promoting cell death .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to and inhibiting dual-specificity phosphatases DUSP1 and DUSP6 . This inhibition prevents the dephosphorylation of MAPKs, leading to their sustained activation. The activated MAPKs then phosphorylate various downstream targets, including transcription factors, which regulate gene expression and cellular responses . This mechanism is crucial for understanding how this compound influences cell signaling pathways and cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can induce apoptosis in a time-dependent manner, with prolonged exposure leading to increased cell death . Additionally, the compound’s effects on cellular processes such as gene expression and protein synthesis may vary over time, highlighting the importance of temporal analysis in understanding its biochemical properties.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In studies involving malignant peripheral nerve sheath tumors (MPNSTs), varying dosages of the compound have been shown to influence tumor growth and cell survival . Higher doses of this compound result in increased activation of MAPKs and greater inhibition of tumor growth . At high doses, the compound may also exhibit toxic or adverse effects, underscoring the need for careful dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to apoptosis and cell signaling. The compound’s interaction with dual-specificity phosphatases DUSP1 and DUSP6 plays a pivotal role in regulating the MAPK signaling pathway . By inhibiting these phosphatases, this compound affects the phosphorylation status of MAPKs, which in turn influences metabolic flux and metabolite levels within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is known to interact with various transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, this compound accumulates in specific cellular compartments, where it exerts its effects on target proteins and enzymes .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound has been shown to localize to the mitochondria, where it induces the release of cytochrome c and activates the intrinsic apoptotic pathway . Additionally, this compound may interact with other organelles and cellular compartments, influencing various biochemical processes and cellular functions .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von BCI beinhaltet eine Reihe chemischer Reaktionen. Eine gängige Methode beinhaltet die Reaktion von Bor (B) mit Chlor (Cl2) unter Bildung von BCI2 . Die Reaktionsbedingungen beinhalten typischerweise die Aufrechterhaltung einer kontrollierten Umgebung, um die korrekte Bildung der Verbindung zu gewährleisten.
Industrielle Produktionsmethoden
Die industrielle Produktion von BCI kann große chemische Reaktoren umfassen, in denen die Reaktanten unter bestimmten Bedingungen kombiniert werden, um die Ausbeute und Reinheit zu maximieren. Der Prozess umfasst oft Schritte wie Reinigung und Kristallisation, um das Endprodukt in der gewünschten Form zu erhalten.
Analyse Chemischer Reaktionen
Reaktionstypen
BCI durchläuft verschiedene Arten chemischer Reaktionen, darunter:
Oxidation: BCI kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsstufen zu bilden.
Reduktion: Reduktionsreaktionen können BCI in seine niedrigeren Oxidationsstufen umwandeln.
Substitution: BCI kann an Substitutionsreaktionen teilnehmen, bei denen ein oder mehrere Atome durch andere Atome oder Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die bei Reaktionen mit BCI verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid (H2O2) und Reduktionsmittel wie Natriumborhydrid (NaBH4). Die Reaktionen werden typischerweise unter kontrollierten Temperaturen und Drücken durchgeführt, um das gewünschte Ergebnis zu gewährleisten.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation von BCI Verbindungen mit höherem Oxidationszustand ergeben, während die Reduktion Produkte mit niedrigerem Oxidationszustand erzeugen kann.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Einige Verbindungen, die BCI ähnlich sind, umfassen:
SHP099: Ein weiterer Phosphataseinhibitor mit unterschiedlicher Spezifität.
RMC-4550: Eine Verbindung mit ähnlichen inhibitorischen Wirkungen auf DUSP-Enzyme.
GSK2830371: Ein Phosphataseinhibitor mit einem anderen Wirkmechanismus.
Einzigartigkeit von BCI
BCI ist einzigartig aufgrund seiner spezifischen inhibitorischen Wirkungen auf DUSP6 und DUSP1, was es zu einem wertvollen Werkzeug in der Forschung mit dem Fokus auf diese Enzyme macht. Seine Fähigkeit, zelluläre Signalwege mit hoher Spezifität zu modulieren, unterscheidet es von anderen ähnlichen Verbindungen.
Eigenschaften
IUPAC Name |
(2E)-2-benzylidene-3-(cyclohexylamino)-3H-inden-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO/c24-22-19-14-8-7-13-18(19)21(23-17-11-5-2-6-12-17)20(22)15-16-9-3-1-4-10-16/h1,3-4,7-10,13-15,17,21,23H,2,5-6,11-12H2/b20-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJDKPLZUXCIMIS-HMMYKYKNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2C3=CC=CC=C3C(=O)C2=CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)NC\2C3=CC=CC=C3C(=O)/C2=C/C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


